molecular formula C8H16O2 B026954 2-Isopropylpentanoic acid CAS No. 62391-99-5

2-Isopropylpentanoic acid

Cat. No.: B026954
CAS No.: 62391-99-5
M. Wt: 144.21 g/mol
InChI Key: ODPKTGAWWHZBOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of valeric acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2-isopropylpentanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The nitrile group is reduced to a primary amine, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives, such as ketones and aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), strong bases (NaOH, KOH)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Isopropylpentanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This process leads to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound may modulate the activity of certain ion channels and receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-Isopropylpentanoic acid can be compared with other branched-chain fatty acids, such as:

    Valproic acid: Unlike this compound, valproic acid is widely used as an anticonvulsant and mood-stabilizing drug. It has a similar structure but differs in its pharmacological properties and therapeutic applications.

    Isovaleric acid: This compound is structurally similar but has a different branching pattern. It is known for its role in the metabolism of leucine and its association with isovaleric acidemia, a metabolic disorder.

Uniqueness: this compound is unique due to its specific branching pattern and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial purposes.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important subject of study in various scientific disciplines. Further research is needed to fully explore its potential and uncover new applications for this intriguing compound.

Properties

IUPAC Name

2-propan-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPKTGAWWHZBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881262
Record name 2-Isopropylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62391-99-5
Record name 2-(1-Methylethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62391-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062391995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOPROPYLPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1J2157CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research highlights that 2-Isopropylpentanoic acid does not affect neuronal differentiation, unlike its analogue, valproic acid. What structural differences might contribute to this difference in biological activity?

A1: While the research provided does not delve into the specific structural reasons behind the difference in activity between this compound and valproic acid [], it's important to note that even slight structural modifications can significantly impact a molecule's interaction with biological targets. Further research investigating the binding affinities of both compounds to potential targets involved in neuronal differentiation, such as specific receptors or enzymes, would be needed to elucidate these differences.

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